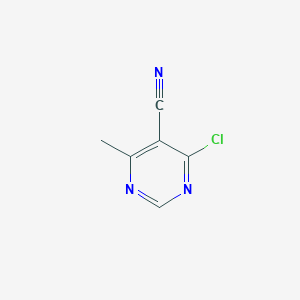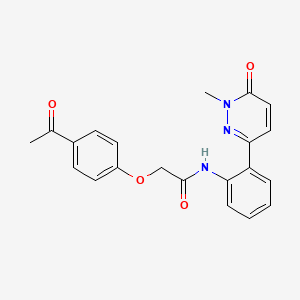![molecular formula C19H20BrN3O3 B2487072 1-(4-Bromo-2-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894020-63-4](/img/structure/B2487072.png)
1-(4-Bromo-2-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-2-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, also known as BRD7389, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications.
科学的研究の応用
Crystal Structure Analysis
The compound 1-(4-Bromo-2-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, although not directly studied, is structurally related to compounds that have been analyzed for their crystal structures. For instance, the crystal structure analysis of metobromuron, a phenylurea herbicide, reveals how N—H⋯O and C—H⋯O hydrogen bonds and weak C—H⋯π interactions form chains along the a-axis direction, creating a two-dimensional network. This type of analysis provides insights into the solid-state behavior of similar compounds, potentially including the one (Kang, Kim, Kwon, & Kim, 2015).
Enzyme Inhibition and Anticancer Activity
Urea derivatives, including compounds structurally related to the one of interest, have been synthesized and tested for their enzyme inhibition capabilities and potential anticancer activities. For example, a study involving the synthesis of seventeen urea derivatives demonstrated their ability to inhibit enzymes such as urease, β-glucuronidase, and snake venom phosphodiesterase, with varying degrees of efficacy. Additionally, some of these compounds exhibited in vitro anticancer activity against a prostate cancer cell line, highlighting the potential therapeutic applications of urea derivatives (Mustafa, Perveen, & Khan, 2014).
Orexin Receptor Mechanisms
Research into orexin receptors and their antagonists, which includes compounds with structural features similar to this compound, has revealed their significant role in regulating feeding, arousal, stress, and drug abuse behaviors. Selective antagonism at these receptors has been shown to reduce binge eating in animal models without affecting standard food pellet intake, suggesting a novel pharmacological approach to treating eating disorders and potentially other conditions related to orexin receptor pathways (Piccoli et al., 2012).
Antimicrobial Applications
The synthesis and evaluation of novel imidazole ureas/carboxamides containing dioxaphospholanes, which are structurally akin to the compound , have demonstrated potential antimicrobial applications. These compounds have been tested for their effectiveness against various microbial strains, indicating the broad utility of urea derivatives in developing new antimicrobial agents (Rani, Praveena, Spoorthy, & Ravindranath, 2014).
Nonlinear Optics
Research into molecular complexes, including those involving urea derivatives, has explored the potential for creating materials with quadratic nonlinear optical behavior. This involves ideal orientation of chromophores linked by O—H···O and C—H···O hydrogen bonds, a principle that could be applied to the design and synthesis of compounds like this compound for applications in nonlinear optics (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
特性
IUPAC Name |
1-(4-bromo-2-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O3/c1-12-8-13(20)6-7-17(12)22-19(25)21-14-9-18(24)23(11-14)15-4-3-5-16(10-15)26-2/h3-8,10,14H,9,11H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUVRESDWAZFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-cyclopropyl-4-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2486990.png)
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2486991.png)
![2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2486992.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2486995.png)
![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2486996.png)
![N-(3-(diethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2486997.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2486998.png)



![2-[1-(Furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide](/img/structure/B2487008.png)
![1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea](/img/structure/B2487010.png)
![N-(3-chloro-4-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2487012.png)
